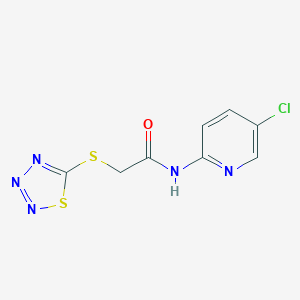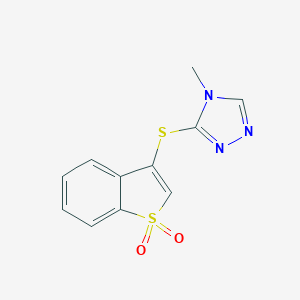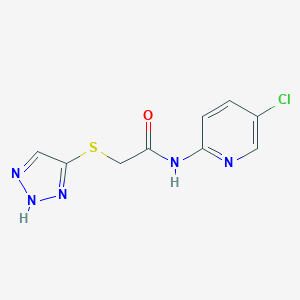![molecular formula C18H21NO3 B249492 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide](/img/structure/B249492.png)
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPA is a white crystalline powder that belongs to the class of amides and has a molecular weight of 347.46 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including GABA and glutamate. 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide has been shown to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and muscle relaxation. It has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide in lab experiments is its ability to produce consistent and reproducible results. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide is its relatively low solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide. One area of interest is the development of new drugs based on the structure of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide, which could have improved pharmacological properties and reduced side effects. Another potential direction is the investigation of the long-term effects of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide on the central nervous system, particularly with regards to its potential for abuse and addiction. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide.
Synthesemethoden
The synthesis of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide involves the reaction of 2-methoxyphenylacetic acid with 2-methylphenol and 2-chloroethyl ether in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO3/c1-14-8-6-7-11-16(14)22-13-12-19-18(20)17(21-2)15-9-4-3-5-10-15/h3-11,17H,12-13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
WZHMDWMGTKLYIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCNC(=O)C(C2=CC=CC=C2)OC |
Kanonische SMILES |
CC1=CC=CC=C1OCCNC(=O)C(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
